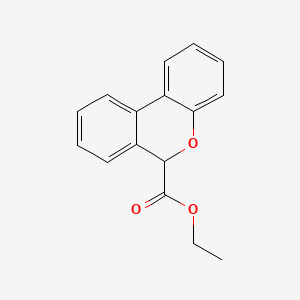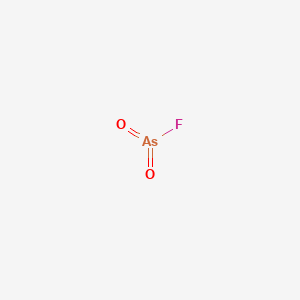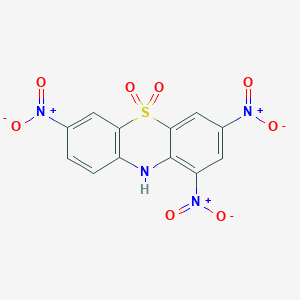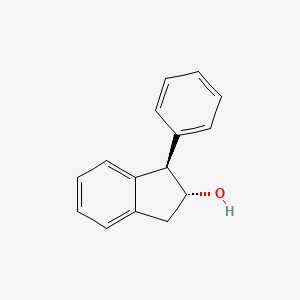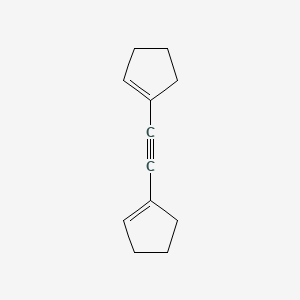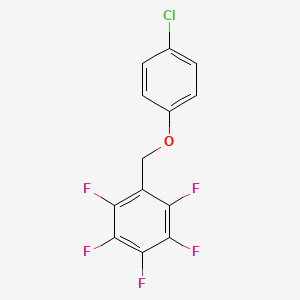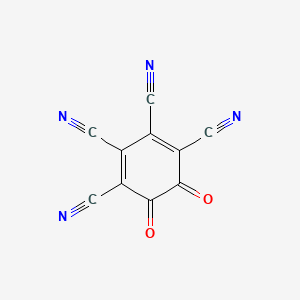
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C10N4O2 It is a derivative of cyclohexa-1,3-diene and is characterized by the presence of four cyano groups and two keto groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The dihydroxy compound can be prepared via the self-condensation of diethyl acetonedicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more highly oxidized quinone derivatives, while reduction can produce hydroxy-substituted compounds.
Wissenschaftliche Forschungsanwendungen
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and electronic components
Wirkmechanismus
The mechanism by which 5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile exerts its effects involves its ability to act as an electron acceptor. This property is due to the presence of multiple cyano and keto groups, which can participate in electron transfer reactions. The molecular targets and pathways involved in its action are still under investigation, but its electron-accepting ability makes it a valuable compound in redox chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of hydrogen atoms at specific positions.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: This derivative has additional methyl groups and a butanoic acid moiety.
Uniqueness
5,6-Dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile is unique due to its specific arrangement of cyano and keto groups, which confer distinct chemical properties. Its ability to act as a strong electron acceptor sets it apart from other similar compounds, making it particularly useful in redox reactions and materials science .
Eigenschaften
CAS-Nummer |
84305-11-3 |
|---|---|
Molekularformel |
C10N4O2 |
Molekulargewicht |
208.13 g/mol |
IUPAC-Name |
5,6-dioxocyclohexa-1,3-diene-1,2,3,4-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)8(4-14)10(16)9(15)7(5)3-13 |
InChI-Schlüssel |
RPQBRFHUSRAFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=O)C(=O)C(=C1C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~2~-stannane](/img/structure/B14417670.png)
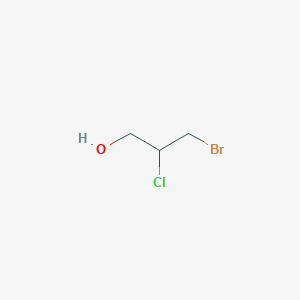
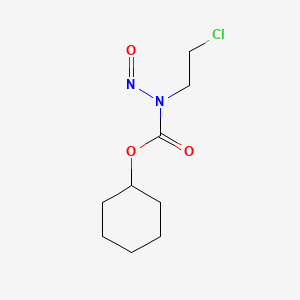


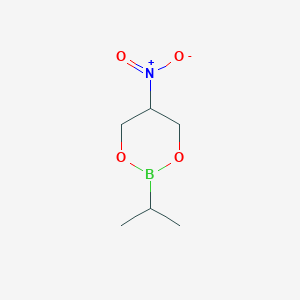
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
